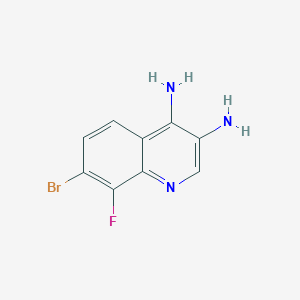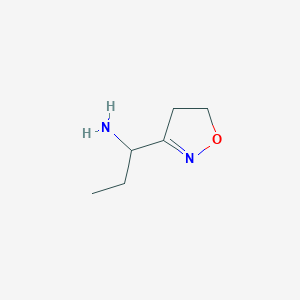
3-amino-1-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-amino-1-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-ol is a heterocyclic compound containing a triazole ring. This compound is part of the broader class of triazoles, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science . The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold in drug discovery and development .
准备方法
The synthesis of 3-amino-1-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-ol typically involves multi-step synthetic routes. One common method includes the cycloaddition reaction between azides and alkynes, catalyzed by copper(I) ions (CuAAC reaction) . This reaction is known for its high regioselectivity and efficiency. Industrial production methods may involve the use of aminoguanidine hydrochloride and succinic anhydride as starting materials, followed by cyclization and subsequent functional group modifications .
化学反应分析
3-amino-1-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to other functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
3-amino-1-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-ol has a wide range of scientific research applications:
作用机制
The mechanism of action of 3-amino-1-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-ol involves its interaction with biological targets through hydrogen bonding and dipole interactions . The triazole ring can act as a pharmacophore, binding to specific receptors and enzymes, thereby modulating their activity . This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
相似化合物的比较
3-amino-1-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-ol can be compared with other triazole-containing compounds, such as:
Fluconazole: An antifungal agent with a similar triazole ring structure.
Voriconazole: Another antifungal with enhanced activity and broader spectrum.
Anastrozole: An anticancer agent used in the treatment of breast cancer.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .
属性
分子式 |
C6H12N4O |
|---|---|
分子量 |
156.19 g/mol |
IUPAC 名称 |
3-amino-1-(2-methyltriazol-4-yl)propan-1-ol |
InChI |
InChI=1S/C6H12N4O/c1-10-8-4-5(9-10)6(11)2-3-7/h4,6,11H,2-3,7H2,1H3 |
InChI 键 |
SFCZOTQDTNKKQD-UHFFFAOYSA-N |
规范 SMILES |
CN1N=CC(=N1)C(CCN)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


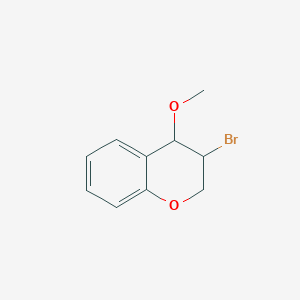
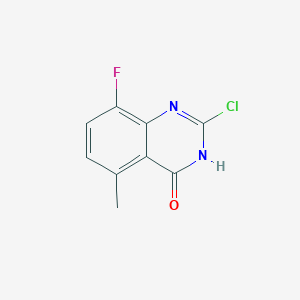


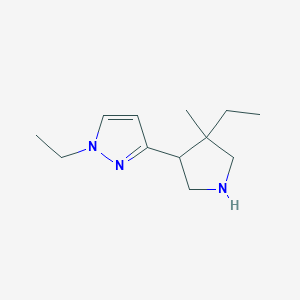
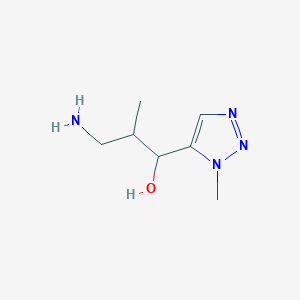

![2-{6-Azaspiro[3.4]octan-8-yl}phenol](/img/structure/B13205363.png)


amine](/img/structure/B13205387.png)
